2-Diphenylphosphanylphenol;hydrobromide
Description
2-Diphenylphosphanylphenol; hydrobromide is an organophosphorus compound featuring a phenol moiety substituted with a diphenylphosphanyl group and stabilized by a hydrobromide counterion. This compound is structurally characterized by a phosphorus atom bonded to two phenyl groups and a hydroxyl-bearing aromatic ring, with the hydrobromide salt enhancing its stability and solubility in polar solvents.
Properties
CAS No. |
81323-71-9 |
|---|---|
Molecular Formula |
C18H16BrOP |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-diphenylphosphanylphenol;hydrobromide |
InChI |
InChI=1S/C18H15OP.BrH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19H;1H |
InChI Key |
BFYSYHQOVDIEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodological Analysis
Direct Quaternization of Diphenylphosphine with Bromophenols
Nickel-Catalyzed Coupling
A metal-catalyzed approach adapts methods from aryldiphenylphosphine oxide synthesis. Bromophenol derivatives react with diphenylphosphine in phenol under NiBr₂ catalysis (6 mol%) at 80–100°C. The reaction proceeds via a quaternization mechanism, yielding phosphonium intermediates, which are treated with 48% HBr to precipitate the hydrobromide salt. Key parameters:
- Solvent : Phenol (azeotropic removal post-reaction)
- Reaction Time : 5–20 hours
- Yield : 48–90% for analogous phosphonium salts
Metal-Free Quaternization
For electron-rich bromophenols (e.g., 2-bromo-4-methylphenol), metal-free conditions in refluxing phenol achieve comparable yields. This method avoids nickel residues, critical for pharmaceutical applications.
Wittig Reaction Followed by Hydrobromination
Adapting protocols for tertiary phosphine oxides, quaternary phosphonium salts derived from bromophenols undergo Wittig reactions with aldehydes (e.g., furan-2-carbaldehyde). Subsequent hydrolysis and HBr treatment yield the target compound:
- Phosphonium Salt Synthesis : Bromophenol + methyldiphenylphosphine → quaternary salt.
- Wittig Reaction : DBU-mediated elimination in acetonitrile.
- Acidification : 47% HBr added dropwise to pH 1–2, precipitating the hydrobromide.
Typical Yield : 27–60% (dependent on aldehyde substituents).
Grignard-Based Alkylation
A three-step process derived from triphenylphosphonium hydrobromide synthesis:
- Grignard Formation : 2-Bromophenol → magnesium intermediate.
- Phosphine Coupling : Reaction with chlorodiphenylphosphine.
- Salt Formation : HBr gas bubbled into ethanol solution.
Advantages : High purity (99.5% by HPLC).
Challenges : Air-sensitive intermediates require inert conditions.
Optimization and Comparative Analysis
Purification and Characterization
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphanylphenol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used.
Electrophiles: Electrophiles like alkyl halides are used in substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Phosphines: Formed from reduction reactions.
Substituted Phenols: Formed from substitution reactions.
Scientific Research Applications
2-Diphenylphosphanylphenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diphenylphosphanylphenol;hydrobromide involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with metal centers in coordination complexes.
Pathways: It participates in catalytic cycles, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-diphenylphosphanylphenol; hydrobromide with structurally or functionally related compounds, focusing on molecular properties, pharmacological relevance, and salt-form effects.
Table 1: Key Properties of 2-Diphenylphosphanylphenol; Hydrobromide and Analogues
Notes:
- Structural Differences: Unlike galanthamine or dextromethorphan hydrobromides, 2-diphenylphosphanylphenol; HBr lacks a nitrogen-containing heterocycle but shares the hydrobromide salt’s role in enhancing bioavailability. Its diphenylphosphanyl group confers strong electron-donating properties, making it a candidate for transition-metal catalysis .
Research Findings and Implications
Counterion Influence: Hydrobromide salts generally improve aqueous solubility compared to free bases or other salts (e.g., hydrochlorides). For example, dextromethorphan hydrobromide’s monohydrate form enhances stability in formulations .
Catalytic vs. Therapeutic Roles: Phosphorus-containing compounds like 2-diphenylphosphanylphenol; HBr are more commonly employed in catalysis (e.g., cross-coupling reactions) than direct therapeutics, whereas hydrobromide salts of alkaloids prioritize CNS activity .
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